2-(3-Isothiocyanatophenyl)aceticacid
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Overview
Description
2-(3-Isothiocyanatophenyl)acetic acid is an organic compound with the molecular formula C9H7NO2S. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to an acetic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-isothiocyanatophenyl)acetic acid typically involves the reaction of 3-isothiocyanatobenzyl chloride with sodium acetate in an aqueous medium. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of 2-(3-isothiocyanatophenyl)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Isothiocyanatophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions to form thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives.
Scientific Research Applications
2-(3-Isothiocyanatophenyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-isothiocyanatophenyl)acetic acid involves the interaction of the isothiocyanate group with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity and the modification of protein function. The compound targets specific molecular pathways, including those involved in cell signaling and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Phenylacetic acid: Shares the acetic acid moiety but lacks the isothiocyanate group.
Benzyl isothiocyanate: Contains the isothiocyanate group but differs in the rest of the structure.
Uniqueness
2-(3-Isothiocyanatophenyl)acetic acid is unique due to the presence of both the isothiocyanate and acetic acid functional groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H7NO2S |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
2-(3-isothiocyanatophenyl)acetic acid |
InChI |
InChI=1S/C9H7NO2S/c11-9(12)5-7-2-1-3-8(4-7)10-6-13/h1-4H,5H2,(H,11,12) |
InChI Key |
ALAOECCPZJFAJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)CC(=O)O |
Origin of Product |
United States |
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